(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973895
InChI: InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal

CAS No.:

Cat. No.: VC15973895

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal -

Specification

Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
Standard InChI InChI=1S/C10H22O2Si/c1-7-9(8-11)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3/t9-/m0/s1
Standard InChI Key NKHQBMYOUZUYKH-VIFPVBQESA-N
Isomeric SMILES CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C
Canonical SMILES CCC(C=O)O[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereogenic center at the C2 position, conferring (S)-configuration to the molecule. Its structure comprises a butanal backbone with a TBDMS ether group at the second carbon (Figure 1) . The silyl protecting group introduces significant steric bulk, influencing both reactivity and stability.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal
CAS Number139427-50-2
Molecular FormulaC10H22O2Si\text{C}_{10}\text{H}_{22}\text{O}_2\text{Si}
Molecular Weight202.37 g/mol
SMILES NotationCCC@@HOSi(C)C(C)(C)C

Stereochemical Considerations

The (S)-configuration at C2 enables predictable stereochemical outcomes in subsequent reactions. X-ray crystallographic studies of analogous TBDMS-protected aldehydes demonstrate that the silyl group adopts a gauche conformation relative to the aldehyde functionality, minimizing steric clashes .

Physicochemical Characteristics

The compound exists as a colorless liquid at room temperature (ρ=0.89g/cm3\rho = 0.89 \, \text{g/cm}^3) with moderate volatility. Its lipophilic TBDMS group confers limited water solubility (0.2mg/mL\approx 0.2 \, \text{mg/mL}) but enhances stability toward aqueous workup procedures compared to unprotected aldehydes .

Synthesis and Manufacturing

General Synthetic Strategy

The TBDMS-protected aldehyde is typically synthesized through silylation of (S)-2-hydroxybutanal. A representative procedure involves:

  • Protection Step:
    (S)-2-hydroxybutanal+TBSClimidazole, DMF(2S)-2-TBDMS-oxybutanal\text{(S)-2-hydroxybutanal} + \text{TBSCl} \xrightarrow{\text{imidazole, DMF}} \text{(2S)-2-TBDMS-oxybutanal}
    This reaction proceeds with >98% yield under anhydrous conditions .

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature0–25°CMaximizes silyl transfer
BaseImidazole (2.2 eq)Neutralizes HCl byproduct
SolventAnhydrous DMFEnhances reaction rate

Diastereoselective Modifications

Studies on analogous compounds demonstrate that the TBDMS group significantly influences stereochemical outcomes. For instance, diastereoselective reduction of (S)-3-TBDMS-oxy-1-chlorobutan-2-one yields epoxides with >90% de when using NaBH4/CeCl3\text{NaBH}_4/\text{CeCl}_3 systems . This highlights the potential for stereocontrol in downstream transformations of (2S)-2-TBDMS-oxybutanal.

Applications in Organic Synthesis

Asymmetric Aldol Reactions

The compound serves as a chiral aldehyde component in Evans-type aldol reactions. When coupled with boron enolates, it produces β-hydroxy carbonyl compounds with predictable stereochemistry. For example:

(2S)-2-TBDMS-oxybutanal+boron enolateanti-aldol adduct (dr > 20:1)\text{(2S)-2-TBDMS-oxybutanal} + \text{boron enolate} \rightarrow \text{anti-aldol adduct (dr > 20:1)}

The TBDMS group remains intact during these conditions (BF3OEt2\text{BF}_3\cdot\text{OEt}_2, −78°C), enabling subsequent functionalization .

Multistep Synthesis Intermediates

In total syntheses, this aldehyde has been employed as:

  • A linchpin for constructing polyketide frameworks

  • A precursor to α,β-epoxy aldehydes via Sharpless epoxidation

  • A chiral building block for pharmaceutical intermediates

Research Frontiers and Challenges

Limitations in Current Applications

While the TBDMS group offers superior stability compared to trimethylsilyl (TMS) analogs, its bulkiness occasionally hinders reactions requiring nucleophilic attack at the protected position. Recent studies suggest that mixed silyl ethers (e.g., TBDMS/TES combinations) may mitigate this issue .

Emerging Synthetic Technologies

Continuous flow chemistry approaches are being explored to improve the scalability of TBDMS protection reactions. Preliminary results indicate a 40% reduction in reaction time when using microfluidic reactors under pressurized conditions .

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